molecular formula C16H16N4O2S B2926171 4-cyclopropaneamido-N-cyclopropyl-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide CAS No. 1251706-98-5

4-cyclopropaneamido-N-cyclopropyl-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

Cat. No.: B2926171
CAS No.: 1251706-98-5
M. Wt: 328.39
InChI Key: AWLOVJFGDSGOBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclopropaneamido-N-cyclopropyl-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Cyclopropaneamido-N-cyclopropyl-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. The presence of cyclopropane and pyridine moieties enhances its interaction with biological targets.

Molecular Formula: C13H14N4OS
Molecular Weight: 270.34 g/mol
Solubility: Soluble in organic solvents like DMSO and ethanol.

Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole and pyridine structures exhibit anticancer properties. For instance, the compound has shown efficacy against several cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
HCT-15 (Colon)18.4Induction of apoptosis through caspase activation
A-431 (Skin)<10Inhibition of Bcl-2 protein

In a study by Liu et al., thiazole derivatives were found to inhibit PTP1B, an important target in cancer therapy, with compound 22c showing the highest activity with an IC50 of 6.37 µM .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory potential. Research indicates that thiazole derivatives can inhibit the production of pro-inflammatory cytokines. In vitro studies revealed that the compound reduces TNF-alpha levels in macrophages, suggesting a mechanism involving the modulation of NF-kB signaling pathways.

Antimicrobial Activity

Thiazoles are recognized for their antimicrobial properties. The compound exhibited significant activity against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

This suggests potential applications in treating bacterial infections, although further studies are required to confirm these findings.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

  • PTP1B Inhibition: The compound binds to the active site of PTP1B, leading to reduced dephosphorylation of insulin receptor substrates, thereby enhancing insulin signaling .
  • Caspase Activation: It induces apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death.
  • Cytokine Modulation: The compound modulates inflammatory pathways by inhibiting NF-kB activation, leading to decreased expression of inflammatory cytokines.

Case Studies

A notable case study involved the use of this compound in a mouse model of colon cancer. Mice treated with varying doses showed a significant reduction in tumor size compared to controls, demonstrating its potential as an anticancer agent. Histological analysis revealed increased apoptosis in tumor tissues from treated mice .

Properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-cyclopropyl-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c21-15(9-4-5-9)19-13-12(11-3-1-2-8-17-11)20-23-14(13)16(22)18-10-6-7-10/h1-3,8-10H,4-7H2,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLOVJFGDSGOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(SN=C2C3=CC=CC=N3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.